4-Amino-2-methyloxane-4-carboxylic acid hydrochloride
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Overview
Description
4-Amino-2-methyloxane-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 and a molecular weight of 195.65 g/mol . It is a derivative of oxane, featuring an amino group at the fourth position, a methyl group at the second position, and a carboxylic acid group at the fourth position, combined with hydrochloride.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methyloxane-4-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Oxane Ring: The initial step involves the formation of the oxane ring through cyclization reactions.
Introduction of Functional Groups: The amino group is introduced at the fourth position, and the methyl group is added at the second position through substitution reactions.
Carboxylation: The carboxylic acid group is introduced at the fourth position through carboxylation reactions.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors for efficient synthesis.
Purification: Employing purification techniques such as crystallization, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methyloxane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidized Derivatives: Products formed from oxidation reactions.
Reduced Derivatives: Products formed from reduction reactions.
Substituted Derivatives: Various substituted derivatives formed through substitution reactions.
Scientific Research Applications
4-Amino-2-methyloxane-4-carboxylic acid hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-Amino-2-methyloxane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity to exert its effects.
Alter Cellular Processes: Influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methyloxane-2-carboxylic acid hydrochloride: Similar structure but with the carboxylic acid group at the second position.
4-Amino-2-methyloxane-4-carboxylic acid: The non-hydrochloride form of the compound.
4-Amino-2-methyloxane-4-carboxamide: A derivative with a carboxamide group instead of a carboxylic acid group.
Uniqueness
4-Amino-2-methyloxane-4-carboxylic acid hydrochloride is unique due to its specific functional groups and their positions on the oxane ring, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
4-amino-2-methyloxane-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-5-4-7(8,6(9)10)2-3-11-5;/h5H,2-4,8H2,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOXWSSAWCLCTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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